molecular formula C7H2Cl4FNO3 B1404586 1-Chloro-2-fluoro-4-nitro-5-(trichloromethoxy)benzene CAS No. 1417568-29-6

1-Chloro-2-fluoro-4-nitro-5-(trichloromethoxy)benzene

Cat. No. B1404586
CAS RN: 1417568-29-6
M. Wt: 308.9 g/mol
InChI Key: LKYYIGJZFZWDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Chloro-2-fluoro-4-nitro-5-(trichloromethoxy)benzene” is a chemical compound with the molecular formula C7H2Cl4FNO2 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular weight of “this compound” is 292.91 . The specific structure of this compound is not available in the searched resources.


Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 333.1±37.0 °C and its density is predicted to be 1.735±0.06 g/cm3 . It should be stored at a temperature of 2-8°C .

Safety and Hazards

This compound should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting .

Future Directions

As this compound is primarily used for research and development purposes , future directions would likely involve further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

1-chloro-2-fluoro-4-nitro-5-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl4FNO3/c8-3-1-6(16-7(9,10)11)5(13(14)15)2-4(3)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYYIGJZFZWDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)OC(Cl)(Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Chloro-2-fluoro-4-nitro-5-(trichloromethoxy)benzene
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1-Chloro-2-fluoro-4-nitro-5-(trichloromethoxy)benzene
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1-Chloro-2-fluoro-4-nitro-5-(trichloromethoxy)benzene
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1-Chloro-2-fluoro-4-nitro-5-(trichloromethoxy)benzene
Reactant of Route 6
1-Chloro-2-fluoro-4-nitro-5-(trichloromethoxy)benzene

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